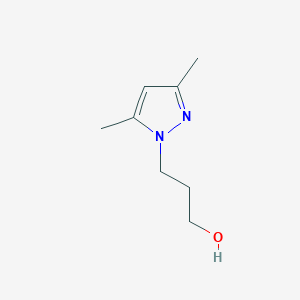
Methyl 4-chlorothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClO2S and its molecular weight is 176.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Genotoxic and Carcinogenic Potentials Assessment : A study assessed the genotoxic/mutagenic and carcinogenic potentials of related thiophene derivatives, highlighting the importance of understanding the toxicological profiles of such compounds (Lepailleur et al., 2014).
Chemical Synthesis and Properties : Research on the synthesis of methyl 4-aryl-thiophene-2-carboxylate derivatives provided insights into the development of new synthetic methods and the exploration of reaction mechanisms (Xue, 2006).
Photochemical Behavior in Synthesis : The photochemical arylation of related compounds like methyl 5-halogenothiophene-2-carboxylate was studied, offering valuable information for synthesizing naturally occurring compounds (D’Auria et al., 1989).
Electrochemical Studies : The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing insights into reduction mechanisms and products (Rejňák et al., 2004).
Environmental Applications : In the context of environmental science, the recovery and reuse of acetic acid from the production process of related compounds like methyl 3-chlorosulfonyl-thiophene-2-carboxylate was explored (Wang Tian-gui, 2006).
Applications in Organic Chemistry : Studies also delved into the reactions of methyl 3-hydroxythiophene-2-carboxylate, revealing new routes to various chemical compounds (Corral & Lissavetzky, 1984).
Applications in Drug Synthesis : The compound has been used in the synthesis of anticonvulsant enaminones, contributing to pharmaceutical research (Kubicki, Bassyouni & Codding, 2000).
Metal-Organic Frameworks (MOFs) : Thiophene-based MOFs have been constructed using related compounds, demonstrating applications in luminescence sensing and environmental cleanup (Zhao et al., 2017).
Safety and Hazards
Methyl 4-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
Zukünftige Richtungen
Thiophene-based analogs, such as Methyl 4-chlorothiophene-2-carboxylate, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
Eigenschaften
IUPAC Name |
methyl 4-chlorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSDMUDVYMHEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522889 |
Source


|
| Record name | Methyl 4-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-19-5 |
Source


|
| Record name | Methyl 4-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-(thieno[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1281671.png)











